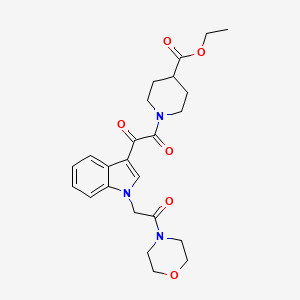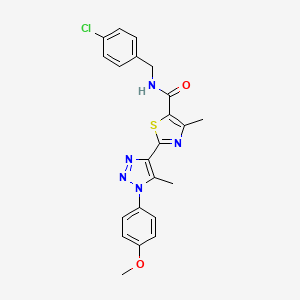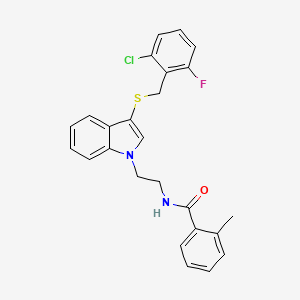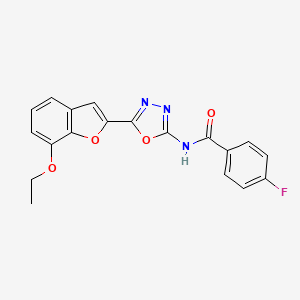
4-((4-fluorophenyl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to a class of organic molecules characterized by the presence of sulfonyl, pyridinyl, and thiazolyl groups attached to a butanamide backbone. Such compounds are of interest for their diverse chemical properties and potential applications in various fields, including materials science and pharmaceuticals. The specific functionalities present in this compound suggest its potential utility in exploring novel chemical reactions, developing new materials, or as intermediates in pharmaceutical synthesis.
Synthesis Analysis
The synthesis of compounds related to "4-((4-fluorophenyl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)butanamide" often involves multi-step organic reactions, including Pummerer-type reactions and reactions with activated sulfoxides and fluoropyridine derivatives. For instance, N-alkylated 4-pyridones have been obtained through one-pot procedures involving Pummerer reactions, demonstrating the synthetic accessibility of complex structures through innovative methodologies (Huang et al., 2019).
Molecular Structure Analysis
The molecular structure of such compounds can be characterized by techniques such as single crystal diffraction, revealing details like crystallization patterns, π–π interactions, and hydrogen bonding. These structural analyses provide insights into the molecular conformation and stability essential for understanding the material's properties and reactivity (Balu & Gopalan, 2013).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including cyclization and reactions with different electrophiles and nucleophiles, demonstrating their versatility. For example, they can undergo transformations leading to the synthesis of heterocyclic compounds, which are crucial in drug development and materials science (Kariuki et al., 2021).
科学的研究の応用
Chemical Probe Development
A study introduces a reaction-based fluorescent probe for discrimination of thiophenols over aliphatic thiols, employing a design that includes an intramolecular charge transfer pathway. This probe, utilizing a sulfonamide bond potentially reversible through a 4-dimethylaminopyridine-like resonance, demonstrates high selectivity and sensitivity, marking its utility in environmental and biological sciences for thiophenol sensing in water samples with quantitative recovery ranging from 94% to 97% (Wang et al., 2012).
Material Science
In material science, a new diamine containing pyridine and trifluoromethylphenyl groups was synthesized and used in creating fluorinated polyamides containing pyridine and sulfone moieties. These polymers, noted for their low dielectric constants, high thermal stability, and mechanical strength, could be cast into transparent, flexible films, indicating their potential in electronic applications (Liu et al., 2013).
Heterocyclic Compound Synthesis
The paper on acetoacetanilides in heterocyclic synthesis presents a method for creating thienopyridines and other fused derivatives. This approach emphasizes the versatile application of sulfonamide in synthesizing complex heterocyclic structures, highlighting its significance in developing pharmaceuticals and organic materials (Harb et al., 2006).
Pharmacological Applications
A study on imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110α inhibitors showcases the therapeutic potential of sulfonamide-based compounds in cancer treatment. Through chemical optimization, a compound was identified with significant inhibitory activity and selectivity for p110α over other PI3K isoforms, presenting a promising avenue for cancer therapy (Hayakawa et al., 2007).
Medicinal Chemistry
In medicinal chemistry, a sulfur-functionalized aminoacrolein derivative was utilized for the selective synthesis of heterocyclic sulfonyl chlorides, fluorides, and sulfonamides. Demonstrating the utility of this approach through a 3-step parallel medicinal chemistry protocol, the study underscores the role of sulfonamide in facilitating rapid access to heterocyclic compounds for pharmacological applications (Tucker et al., 2015).
特性
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3S2/c19-13-6-8-14(9-7-13)27(24,25)11-3-5-17(23)22-18-21-16(12-26-18)15-4-1-2-10-20-15/h1-2,4,6-10,12H,3,5,11H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTZQFYOJROSKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2483891.png)
![2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}acetamide](/img/structure/B2483893.png)

![7-ethyl-5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2483897.png)
![methyl N-{4-[(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)sulfamoyl]phenyl}carbamate](/img/structure/B2483898.png)

![N-(2-Cyclopropyl-2-hydroxypropyl)-N-[(3-fluoro-5-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2483903.png)
![N-(3,4-dimethoxyphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2483906.png)
![4-Ethyl-5-fluoro-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine](/img/structure/B2483907.png)




![(2E)-N-benzyl-2-cyano-3-[(3-methoxyphenyl)amino]prop-2-enamide](/img/structure/B2483914.png)